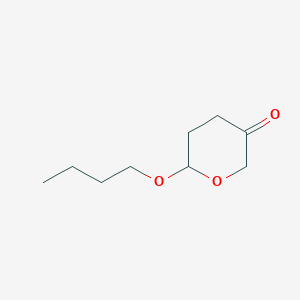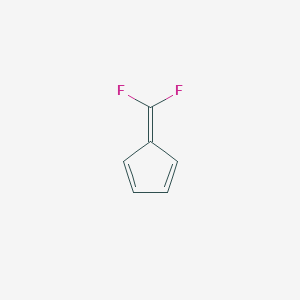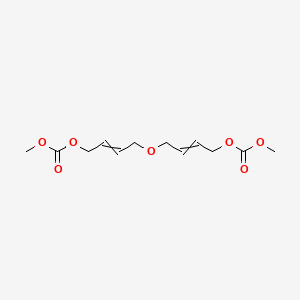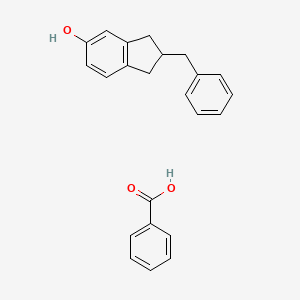
6-Butoxyoxan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Butoxyoxan-3-one is an organic compound that belongs to the class of oxanones It is characterized by a six-membered ring containing an oxygen atom and a butoxy group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butoxyoxan-3-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 6-butoxyhexanoic acid, under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to promote ring closure.
Another method involves the use of a base-catalyzed intramolecular cyclization of 6-butoxyhexanal. This reaction can be performed using a strong base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction conditions are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the overall yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Butoxyoxan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxanone ring to a diol or other reduced forms.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under mild conditions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted oxanones with different functional groups.
Aplicaciones Científicas De Investigación
6-Butoxyoxan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Butoxyoxan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the butoxy group and the oxanone ring, which can participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxyoxan-3-one: Similar structure with a methoxy group instead of a butoxy group.
6-Ethoxyoxan-3-one: Similar structure with an ethoxy group instead of a butoxy group.
6-Propoxyoxan-3-one: Similar structure with a propoxy group instead of a butoxy group.
Uniqueness
6-Butoxyoxan-3-one is unique due to the presence of the butoxy group, which imparts specific chemical properties and reactivity. The longer alkyl chain of the butoxy group can influence the compound’s solubility, boiling point, and overall stability compared to its shorter-chain analogs.
Propiedades
Número CAS |
65712-90-5 |
|---|---|
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
6-butoxyoxan-3-one |
InChI |
InChI=1S/C9H16O3/c1-2-3-6-11-9-5-4-8(10)7-12-9/h9H,2-7H2,1H3 |
Clave InChI |
QYCRUPBZQUGKPB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1CCC(=O)CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride](/img/structure/B14470931.png)



![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)
![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)

![Bis(benzo[d]oxazol-2-ylmethyl)sulfane](/img/structure/B14470978.png)

![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
